5-Methyl-2-nitrobenzoyl chloride CAS number 38818-49-4 characterization
5-Methyl-2-nitrobenzoyl chloride CAS number 38818-49-4 characterization
This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It prioritizes experimental rigor, safety, and data validation over generic descriptions.
CAS: 38818-49-4 | Formula: C₈H₆ClNO₃ | MW: 199.59 g/mol [1]
Executive Summary & Application Context
5-Methyl-2-nitrobenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinazolinones, benzoxazoles) and as an acylating agent in Friedel-Crafts reactions. Its structural motif—an ortho-nitro group adjacent to the acyl chloride—imparts significant steric and electronic effects that differentiate it from simple benzoyl chlorides.
Core Challenges:
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Hydrolytic Instability: Rapid degradation to 5-methyl-2-nitrobenzoic acid (CAS 3113-72-2) upon exposure to atmospheric moisture.
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Analytical Complexity: Direct reverse-phase HPLC analysis is invalid due to on-column hydrolysis.
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Isomer Confusion: Frequently confused with 2-methyl-5-nitrobenzoyl chloride; rigorous NMR validation is required to distinguish substitution patterns.
Safety & Handling Protocols
Hazard Profile: Corrosive (Skin Corr. 1B), Lachrymator. Critical Control Point: Moisture Exclusion.
Handling Workflow
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Transfer: Handle only in a fume hood. Use oven-dried glassware.
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Quenching (Spill/Waste): Do not add water directly to the bulk solid.
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Protocol: Dilute the acid chloride in dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice/water containing 10% NaOH.
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Structural Characterization Strategy
Because of its reactivity, characterization relies on a "Dual-Path" approach: direct spectroscopic observation (under inert conditions) and derivatization for purity assessment.
A. Infrared Spectroscopy (ATR-FTIR)
Sample Prep: Rapid analysis of neat solid under N₂ purge.
| Functional Group | Frequency (cm⁻¹) | Diagnostic Value |
| C=O Stretch (Acyl Chloride) | 1770 – 1790 | Primary ID. Significantly higher than the acid precursor (~1680–1700 cm⁻¹). |
| NO₂ (Asymmetric) | 1520 – 1540 | Confirms nitro group presence. |
| NO₂ (Symmetric) | 1340 – 1360 | Confirms nitro group presence. |
| C-Cl Stretch | 600 – 800 | Fingerprint region confirmation. |
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Must be dry; neutralize acidity with K₂CO₃ if unsure, or use ampouled solvents). Reference: TMS (0.00 ppm).
Predicted Chemical Shifts & Coupling Logic: The 1,2,5-substitution pattern creates a distinct splitting pattern.
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H3 (Ortho to NO₂): Deshielded by the nitro group. Appears as a doublet.
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H4 (Meta to NO₂): Couples with H3 (ortho) and H6 (meta).
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H6 (Ortho to COCl): Deshielded by the carbonyl. Appears as a doublet (meta coupling to H4 is often small, ~2Hz).
Data Table:
| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |
|---|---|---|---|---|
| H3 | 8.05 – 8.15 | Doublet (d) | J ≈ 8.5 | Adjacent to electron-withdrawing NO₂. |
| H6 | 7.60 – 7.70 | Doublet (d) or s | J ≈ 1.5 - 2.0 | Ortho to COCl; Meta to Methyl. |
| H4 | 7.40 – 7.50 | dd or d | J ≈ 8.5, 1.5 | Adjacent to Methyl and H3. |
| -CH₃ | 2.45 – 2.55 | Singlet (s) | - | Benzylic methyl group. |
Note on Isomer Distinction: In the 2-methyl-5-nitro isomer, the methyl group is ortho to the COCl, and the nitro is meta. This changes the coupling constants and the shift of the methyl group (shielding effects).
C. Mass Spectrometry (GC-MS)
Method: Direct injection is possible but thermal degradation can occur.
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Molecular Ion: m/z 199 (³⁵Cl) / 201 (³⁷Cl) in 3:1 ratio.
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Base Peak: m/z 164 (Loss of Cl, Formation of Acylium ion [Ar-C≡O]⁺).
Purity Assessment: The Derivatization Protocol
Crucial Insight: You cannot inject CAS 38818-49-4 directly into a standard aqueous/organic HPLC mobile phase. It will hydrolyze to the acid (MW 181), leading to false purity data.
Validated Protocol: Methyl Ester Derivatization
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Sample: Dissolve ~10 mg of Acid Chloride in 1 mL of dry DCM.
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Reagent: Add 0.5 mL of Methanol (excess) and 50 µL of Triethylamine (Et₃N) as an acid scavenger.
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Reaction: Vortex for 1 minute. (Reaction is instantaneous).
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Analysis: Inject the resulting solution (Methyl 5-methyl-2-nitrobenzoate) into HPLC/LC-MS.
Target Analyte (Methyl Ester):
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MW: 195.17 g/mol .
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Retention Time: Will be longer (more non-polar) than the hydrolyzed acid.
Visual Workflows
Figure 1: Characterization Logic Flow
This diagram illustrates the decision tree for validating the identity and purity of the compound.
Caption: Decision tree for spectroscopic validation and chromatographic purity assessment.
Figure 2: Proton Coupling Network (NMR)
Visualizing the spin system to confirm the 1,2,5-substitution pattern.
Caption: 1H NMR coupling network. H3 is deshielded by the nitro group; H6 is deshielded by the acyl chloride.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016013, 5-Methyl-2-nitrobenzoyl chloride. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
